molecular formula C17H15FN4O B6454669 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548986-66-7

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454669
CAS No.: 2548986-66-7
M. Wt: 310.33 g/mol
InChI Key: ICXHILLLYLFUHS-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a cyclopropyl group, a fluorophenyl moiety, and an imidazo[1,2-b]pyridazine scaffold, which contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides.

    Attachment of the Fluorophenyl Methyl Group: This step usually involves nucleophilic substitution reactions where the fluorophenyl methyl group is introduced using reagents such as 4-fluorobenzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring or the carboxamide group, potentially yielding amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines or alcohols derived from the imidazo[1,2-b]pyridazine ring.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has been explored for its potential in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate biological pathways. The imidazo[1,2-b]pyridazine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-Containing Compounds: Molecules featuring the cyclopropyl group, known for their unique reactivity.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups, often used in medicinal chemistry for their enhanced metabolic stability.

Uniqueness

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its combination of structural features, which confer unique chemical reactivity and biological activity. The presence of the cyclopropyl group, fluorophenyl moiety, and imidazo[1,2-b]pyridazine scaffold makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXHILLLYLFUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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